molecular formula C19H18FN3O6S B2906245 N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide CAS No. 1421457-51-3

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide

Cat. No. B2906245
CAS RN: 1421457-51-3
M. Wt: 435.43
InChI Key: PKMKXSVIBMFZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine ring and the benzene ring would provide a degree of aromatic stability to the molecule. The electronegative fluorine atom in the fluorophenoxy group could potentially participate in hydrogen bonding or other types of intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the fluorine atom and the sulfonamide group could affect its solubility, while the aromatic rings could influence its stability .

Scientific Research Applications

Anti-Fibrosis Activity

This compound has shown promise in the field of anti-fibrotic therapy. Pyrimidine derivatives, including those related to our compound of interest, have been evaluated for their effectiveness against fibrosis. They have been found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .

Antimicrobial Properties

Pyrimidine moieties are known to exhibit antimicrobial activities. The structural features of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide suggest that it could be effective against various bacterial strains, making it a candidate for further research in developing new antimicrobial agents .

Antiviral Applications

Compounds with a pyrimidine base have been reported to possess antiviral properties. The specific interactions of the fluoro and methoxy groups in the compound could be explored for the development of antiviral medications, particularly targeting viruses that affect the respiratory or gastrointestinal systems .

Antitumor Potential

The pyrimidine core is also associated with antitumor activity. Research into the compound’s ability to inhibit tumor growth or induce apoptosis in cancer cells could lead to new treatments for various types of cancer. Its unique structure may interact with specific cellular pathways involved in cancer progression .

Chemical Biology and Medicinal Chemistry

In chemical biology and medicinal chemistry, this compound can be used to construct libraries of novel heterocyclic compounds with potential biological activities. It serves as a privileged structure for the design of molecules that can modulate biological targets .

Collagen Prolyl 4-Hydroxylases Inhibition

The compound has potential applications in targeting collagen prolyl 4-hydroxylases, enzymes involved in the synthesis of collagen. Inhibiting these enzymes can be beneficial in treating diseases related to excessive collagen deposition, such as scleroderma .

properties

IUPAC Name

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2,3,4-trimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O6S/c1-26-15-8-9-16(18(28-3)17(15)27-2)30(24,25)23-12-10-21-19(22-11-12)29-14-7-5-4-6-13(14)20/h4-11,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMKXSVIBMFZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide

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